molecular formula C12H25ClN2O4 B556985 H-Lys(Boc)-OMe.HCl CAS No. 2389-48-2

H-Lys(Boc)-OMe.HCl

Cat. No.: B556985
CAS No.: 2389-48-2
M. Wt: 296.79 g/mol
InChI Key: NANRHOPPXCBHGI-FVGYRXGTSA-N
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Description

H-Lys(Boc)-OMe.HCl, also known as Nε-Boc-L-lysine methyl ester hydrochloride, is a derivative of lysine, an essential amino acid. This compound is commonly used in peptide synthesis due to its ability to protect the amino group of lysine during chemical reactions. The Boc (tert-butoxycarbonyl) group serves as a protective group for the amino function, while the methyl ester protects the carboxyl group. The hydrochloride salt form enhances its solubility in water, making it easier to handle in various chemical processes.

Mechanism of Action

Target of Action

H-Lys(Boc)-OMe.HCl, also known as Nε-Boc-L-lysine methyl ester hydrochloride, is a derivative of the essential amino acid lysine . It is commonly used in solution phase peptide synthesis . The primary targets of this compound are the peptide chains that are being synthesized.

Mode of Action

The compound acts as a building block in the synthesis of peptides. It is incorporated into the growing peptide chain during the synthesis process . The Boc (tert-butyloxycarbonyl) group in the compound serves as a protective group for the amino group during peptide synthesis. This prevents unwanted side reactions from occurring during the synthesis process .

Biochemical Pathways

The compound is involved in the biochemical pathway of peptide synthesis. It is used to prepare pentafluorophenyl esters, which are further used to synthesize β-peptides . The exact downstream effects depend on the specific peptides that are being synthesized.

Result of Action

The primary result of the action of this compound is the successful synthesis of peptides. The compound itself becomes a part of the peptide chain, contributing to the overall structure and function of the synthesized peptide .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the pH and temperature of the solution can affect the efficiency of peptide synthesis. Additionally, the presence of other reactants and catalysts in the solution can also influence the reaction . The compound is typically stored at a temperature between 2-8°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Lys(Boc)-OMe.HCl typically involves the protection of the amino and carboxyl groups of lysine. The process begins with the protection of the amino group using the Boc group. This is achieved by reacting lysine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The carboxyl group is then esterified using methanol and a catalyst like sulfuric acid to form the methyl ester. The final step involves converting the free base to its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents, along with advanced purification techniques like recrystallization and chromatography, ensures the production of high-quality this compound suitable for pharmaceutical and research applications.

Chemical Reactions Analysis

Types of Reactions

H-Lys(Boc)-OMe.HCl undergoes various chemical reactions, including:

    Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amino group.

    Ester Hydrolysis: The methyl ester can be hydrolyzed to the carboxylic acid using basic conditions, such as sodium hydroxide.

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming new peptide bonds.

Common Reagents and Conditions

    Trifluoroacetic Acid: Used for Boc deprotection.

    Sodium Hydroxide: Used for ester hydrolysis.

    Carbodiimides: Used for peptide bond formation.

Major Products Formed

    Lysine Derivatives: Depending on the reaction conditions, various lysine derivatives can be synthesized, including free lysine, lysine peptides, and other protected lysine compounds.

Scientific Research Applications

H-Lys(Boc)-OMe.HCl is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in peptide synthesis, where it serves as a building block for the synthesis of peptides and proteins. In biology, it is used to study protein structure and function by incorporating it into synthetic peptides. In medicine, it is used in the development of peptide-based drugs and therapeutic agents. Additionally, it finds applications in the synthesis of bioconjugates and as a reagent in various biochemical assays.

Comparison with Similar Compounds

H-Lys(Boc)-OMe.HCl can be compared with other protected lysine derivatives, such as:

    Nε-Boc-L-lysine: Similar protection but lacks the methyl ester group.

    Fmoc-Lys(Boc)-OH: Uses the Fmoc group for amino protection, which is removed under basic conditions.

    Boc-Lys(Boc)-OH: Double protection of the amino group with Boc groups.

The uniqueness of this compound lies in its dual protection strategy, which provides flexibility in peptide synthesis by allowing selective deprotection and functionalization steps.

Properties

IUPAC Name

methyl (2S)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O4.ClH/c1-12(2,3)18-11(16)14-8-6-5-7-9(13)10(15)17-4;/h9H,5-8,13H2,1-4H3,(H,14,16);1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NANRHOPPXCBHGI-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00585044
Record name Methyl N~6~-(tert-butoxycarbonyl)-L-lysinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2389-48-2
Record name L-Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2389-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl N~6~-(tert-butoxycarbonyl)-L-lysinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-Methyl 2-amino-6-(Boc-amino)hexanoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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